Batzelladine H

Description

Properties

CAS No. |

188112-85-8 |

|---|---|

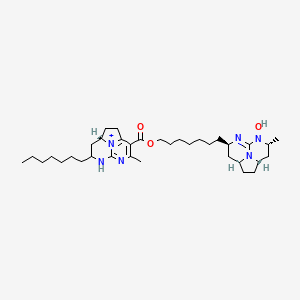

Molecular Formula |

C35H57N6O3+ |

Molecular Weight |

609.9 g/mol |

IUPAC Name |

7-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |

InChI |

InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-30-18-19-31-32(25(3)36-34(37-26)40(30)31)33(42)44-20-13-10-7-9-12-15-27-23-29-17-16-28-21-24(2)41(43)35(38-27)39(28)29/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27-,28+,29+,30+/m1/s1 |

InChI Key |

HKOJXFBELGWAOF-CCVDORCPSA-O |

Isomeric SMILES |

CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |

Canonical SMILES |

CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |

Origin of Product |

United States |

Isolation and Biosynthetic Considerations of Batzelladine H

Historical Context of Batzelladine Isolation and Discovery

The journey into the world of batzelladine alkaloids began in 1995 when Patil and his team first isolated a series of these novel compounds, designated batzelladines A-E, from the marine sponge Batzella sp. mdpi.comsci-hub.box These initial discoveries were significant, as batzelladines A and B were found to be the first low-molecular-weight natural products capable of inhibiting the binding of the HIV envelope glycoprotein (B1211001) gp120 to the human CD4 receptor. mdpi.comsci-hub.box

Two years later, the same research group, exploring a Jamaican species of Batzella, isolated four additional congeners: batzelladines F, G, H, and I. mdpi.comcardiff.ac.uk This set of compounds, including Batzelladine H, displayed a unique structural feature where two tricyclic guanidine (B92328) units are connected by an ester linkage. mdpi.com Subsequent research has led to the isolation of more batzelladines, such as K, L, M, and N, from other marine sponges. mdpi.com

Natural Habitat and Biological Sources of this compound and Related Congeners

This compound and its related compounds are exclusively of marine origin, found within a specific order of sponges. mdpi.comnih.gov They are primarily sourced from marine sponges belonging to the order Poecilosclerida. griffith.edu.ausemanticscholar.org Genera known to produce these alkaloids include Batzella, Monanchora, and Clathria. nih.govmdpi.com

The initial discoveries of batzelladines A-E were from a Batzella species collected in the Bahamas. semanticscholar.org The subsequent isolation of batzelladines F, G, H, and I came from a Batzella sponge in the waters of Jamaica. mdpi.com Other related compounds have been sourced from sponges like Monanchora unguifera and Monanchora arbuscula. griffith.edu.au These sponges typically inhabit environments such as coralline algal reefs, the undersides of boulders, and submerged caves in regions like the Caribbean and the Mediterranean Sea. reeflex.netpublish.csiro.au Species of Batzella have been documented on rocky slopes and lagoon pinnacles in French Polynesia. ird.frird.fr

Postulated Biosynthetic Pathways for Tricyclic Guanidine Alkaloids

The intricate structures of batzelladine alkaloids suggest a complex biosynthetic pathway. It is widely proposed that these compounds are generated through the integration of polyketide and guanidine precursors, followed by a series of cyclization and oxidation reactions. nih.gov

The biosynthesis is thought to be initiated by polyketide synthases (PKS), which construct a linear polyketide chain. griffith.edu.au This is followed by the incorporation of one or more guanidine units. griffith.edu.au The proposed mechanism involves a double aza-Michael addition of a free guanidine molecule to an α,β-unsaturated polyketide chain. griffith.edu.au This integration of a highly basic guanidino group with a fatty acid-derived polyketide is a key step in forming the characteristic backbone of these alkaloids.

Following the integration of the precursor units, the biosynthesis of batzelladines involves a cascade of enzymatic cyclization events to form the dense, polycyclic core. nih.gov While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, the study of synthetic strategies provides insight into plausible natural mechanisms. Laboratory syntheses often employ methods like the Biginelli condensation, Mitsunobu reaction, or iodoamination to construct the tricyclic guanidine skeleton, suggesting that analogous enzymatic processes could be at play in nature. mdpi.comresearchgate.net

A defining feature of the batzelladine family is the variety in their oxidation states and degrees of unsaturation within the tricyclic core. thieme-connect.com These variations are believed to arise from the action of specific oxidoreductase enzymes during the later stages of biosynthesis. nih.govscispace.com This enzymatic processing accounts for the diverse array of batzelladine congeners, including this compound, each with a unique structural fingerprint. nih.gov The stereochemical complexity of these molecules is also a critical aspect, with laboratory syntheses confirming the absolute configurations of several members of the family. researchgate.net

Synthetic Methodologies for Batzelladine H and Analogous Structures

Strategic Approaches to the Tricyclic Guanidine (B92328) Core

The synthesis of the intricate tricyclic guanidine core of batzelladine alkaloids has necessitated the development of innovative and stereocontrolled chemical reactions. mdpi.comresearchgate.net These strategies often involve the careful orchestration of cyclization reactions to build the fused ring system with precise control over the multiple stereogenic centers. nih.govsci-hub.box

Diastereoselective and Enantioselective Synthesis Techniques

The absolute and relative stereochemistry of the batzelladine core is crucial for its biological function. Consequently, a significant focus of synthetic efforts has been on the development of diastereoselective and enantioselective methods.

One notable approach involves a diastereoselective [4+2] annulation of vinyl carbodiimides with chiral N-alkyl imines. capes.gov.bracs.org This method has been successfully applied to the asymmetric synthesis of batzelladine D, a close analog of Batzelladine H, demonstrating excellent stereocontrol in establishing the stereochemically rich core. capes.gov.brresearchgate.net The strategy also incorporated a long-range directed hydrogenation and a stereoselective intramolecular iodoamination to set the remaining stereocenters. acs.org

Another powerful strategy for achieving enantioselectivity is through the use of a tethered Biginelli condensation. nih.govacs.org This reaction, when applied to enantioenriched hexahydropyrrolopyrimidines and β-ketoesters, provides efficient asymmetric access to tricyclic guanidines. nih.govfigshare.com This methodology was pivotal in the first practical enantioselective synthesis of the tricyclic fragment of batzelladine B, establishing the absolute configuration of its core. nih.govacs.org The Overman group demonstrated the power of this approach in the enantioselective total synthesis of batzelladine F, where two stereoselective tethered Biginelli condensations were used to construct both tricyclic guanidine fragments. nih.gov

Furthermore, a stereodivergent route to (±)-batzelladine D and its individual enantiomers has been developed, highlighting a modular strategy that allows for the generation of various stereochemical analogues. nih.gov This approach utilizes β-lactam building blocks and a key bicyclic β-lactam intermediate to control the stereochemistry of the core. nih.govchemrxiv.org

The table below summarizes key enantioselective and diastereoselective methods used in the synthesis of batzelladine cores.

| Method | Key Features | Application Example |

| Diastereoselective [4+2] Annulation | Annulation of vinyl carbodiimides with chiral N-alkyl imines; excellent stereocontrol. capes.gov.bracs.org | Asymmetric synthesis of (-)-Batzelladine D. acs.org |

| Tethered Biginelli Condensation | Condensation of enantioenriched hexahydropyrrolopyrimidines with β-ketoesters. nih.govacs.org | Enantioselective synthesis of the tricyclic portion of Batzelladine B. nih.govacs.org |

| β-Lactam Based Strategy | Stereodivergent route using β-lactam building blocks and a bicyclic β-lactam intermediate. nih.govchemrxiv.org | Synthesis of (±)-Batzelladine D, (+)-Batzelladine D, and (-)-Batzelladine D. nih.gov |

Key Ring-Forming Reactions:

The construction of the fused heterocyclic system of the batzelladine core relies on a variety of powerful ring-forming reactions. These reactions are often the linchpin of the synthetic sequence, and their efficiency and selectivity are paramount.

The tethered Biginelli condensation has emerged as a robust and frequently employed method for constructing the tricyclic guanidine skeleton of batzelladines. mdpi.comnih.gov This intramolecular variant of the classical Biginelli reaction involves the condensation of a guanidine moiety tethered to a β-ketoester or a related precursor. nih.govsci-hub.se This strategy has been instrumental in the synthesis of several batzelladine alkaloids, including batzelladines B, D, and F. mdpi.comnih.govnih.gov

In the synthesis of batzelladine D, a tethered Biginelli reaction was used to condense a guanidine hemiaminal with an appropriate β-keto ester, leading to the formation of the tricyclic core. mdpi.com Similarly, the enantioselective synthesis of the tricyclic portion of batzelladine B was achieved through a tethered Biginelli condensation of an enantioenriched hexahydropyrrolopyrimidine with a β-ketoester. nih.govacs.org Overman and coworkers further showcased the utility of this reaction in a convergent synthesis of batzelladine F, where a fragment-coupling tethered Biginelli reaction was the central step. nih.gov

The Mitsunobu reaction, traditionally used for the inversion of stereocenters in alcohols, has been ingeniously adapted for the cyclization of guanidines to form the tricyclic core of batzelladines. mdpi.comsci-hub.box This approach typically involves the intramolecular displacement of a hydroxyl group by a guanidine nitrogen under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and a dialkyl azodicarboxylate). nih.gov

Nagasawa and coworkers reported a strategy for the stereoselective construction of the tricyclic guanidine system that utilizes the Mitsunobu reaction for the final ring closure. sci-hub.box In their synthesis of a key component of batzelladines A, D, and F, the tricyclic guanidine was formed from a 2,5-disubstituted pyrrolidine (B122466) precursor through a sequence involving guanidine formation followed by cyclization under Mitsunobu conditions. sci-hub.box This methodology was also featured in the total synthesis of batzelladine D. capes.gov.br An intramolecular aza-Mitsunobu reaction was also employed to close the pyrrolidine ring in a synthetic route towards batzelladine A. nih.gov

Intramolecular iodoamination has proven to be a powerful tool for the stereoselective synthesis of the nitrogen-containing rings within the batzelladine core. mdpi.comnih.gov This reaction involves the cyclization of an unsaturated amine or a derivative onto an alkene, initiated by an iodine electrophile, to form a pyrrolidine or piperidine (B6355638) ring with concomitant introduction of an iodine atom.

In the total synthesis of (-)-batzelladine D, a key step was the intramolecular iodoamination of an alkene to construct the third ring of the tricyclic core with high regio- and stereocontrol. nih.gov The resulting iodinated intermediate was then reductively deiodinated to afford the final tricyclic system. nih.gov This strategy was also applied in the synthesis of (+)-batzelladine A, where a stereoselective intramolecular iodoamination was used to close the third ring of the tricyclic core, establishing a key stereocenter. nih.gov The reaction typically employs iodine (I₂) in the presence of a base like potassium carbonate or cesium carbonate. nih.govmdpi.com

The 1,3-dipolar cycloaddition of nitrones with olefins is a powerful method for constructing five-membered heterocyclic rings and can create multiple stereocenters in a single step. chem-station.comresearchgate.net This strategy has been effectively utilized in the synthesis of the batzelladine core.

Nagasawa and coworkers developed a synthetic approach based on successive 1,3-dipolar cycloadditions to construct a 2,5-disubstituted pyrrolidine, a key precursor to the tricyclic guanidine. sci-hub.boxthieme-connect.com In their synthesis of a common component of batzelladines A, D, and F, a chiral nitrone underwent a 1,3-dipolar cycloaddition with an alkene, followed by further transformations to a second nitrone which then underwent another 1,3-dipolar cycloaddition. sci-hub.boxthieme-connect.com This sequence allowed for complete stereocontrol over the five stereogenic centers of the tricyclic guanidine. sci-hub.box This methodology was also central to the total syntheses of batzelladines A, D, and K. chem-station.comthieme-connect.comclockss.org

The following table provides a summary of these key ring-forming reactions.

| Reaction | Description | Application in Batzelladine Synthesis |

| Tethered Biginelli Condensation | Intramolecular condensation of a tethered guanidine and β-ketoester. nih.govsci-hub.se | Synthesis of the tricyclic cores of Batzelladines B, D, and F. mdpi.comnih.govnih.gov |

| Mitsunobu Reaction | Intramolecular cyclization of a guanidine via displacement of a hydroxyl group. mdpi.comsci-hub.box | Formation of the tricyclic guanidine in syntheses of Batzelladines A and D. sci-hub.boxcapes.gov.br |

| Ring-Closing Iodoamination | Iodonium-ion initiated cyclization of an unsaturated amine. mdpi.comnih.gov | Construction of the pyrrolidine ring in the tricyclic cores of Batzelladines A and D. nih.gov |

| Nitrone 1,3-Dipolar Cycloaddition | Cycloaddition of a nitrone with an alkene to form an isoxazolidine (B1194047) ring. chem-station.comresearchgate.net | Stereocontrolled synthesis of the 2,5-disubstituted pyrrolidine precursor for the tricyclic core of Batzelladines A, D, and K. sci-hub.boxthieme-connect.comclockss.org |

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocyclic systems, including the core structures of batzelladine alkaloids. This methodology allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond in a single step, often with high stereocontrol.

One notable application of this strategy was in the total synthesis of (+)-merobatzelladine B, a stereoisomer of other batzelladine family members. nih.gov The synthesis utilized an iterative sequence of palladium-catalyzed alkene carboamination reactions to construct two of the three rings in the molecule. nih.govmdpi.comumich.edu This approach provided access to the characteristic syn-relationship between the C6 hydrogen and the C8 alkyl group. nih.gov

The key transformation involved the intramolecular carboamination of a γ-aminoalkene derivative. nih.govmdpi.comumich.edu For instance, the Pd/P(2-furyl)₃-catalyzed carboamination of an N-Boc protected γ-aminoalkene with E-2-bromovinyltrimethylsilane afforded the corresponding cis-disubstituted pyrrolidine with excellent diastereoselectivity. nih.govmdpi.com A subsequent intermolecular carboamination reaction was then employed to construct the second ring of the bicyclic urea (B33335) core. umich.edu

Researchers have also explored the desymmetrization of meso-2,5-diallylpyrrolidinyl ureas through asymmetric palladium-catalyzed carboamination. scispace.com This enantioselective transformation generates three stereocenters with good diastereoselectivity and enantioselectivity, providing a concise route to enantiomerically enriched bicyclic ureas that can serve as precursors to tricyclic guanidines like 9-epi-batzelladine K. scispace.com The choice of the N-aryl substituent on the urea was found to be crucial for achieving high asymmetric induction, with the p-chlorophenyl group yielding the best results. mdpi.com

Table 1: Examples of Palladium-Catalyzed Carboamination in Batzelladine Synthesis

| Substrate | Catalyst/Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

| N-Boc-γ-aminoalkene | Pd/P(2-furyl)₃, E-2-bromovinyltrimethylsilane | cis-disubstituted pyrrolidine | 68 | >20:1 | nih.govmdpi.com |

| Allylpyrrolidinyl urea | Pd/PCy₃, (Z)-1-bromo-1-butene | Bicyclic urea | 91 | >20:1 | umich.edu |

| meso-2,5-diallylpyrroldinyl urea | Pd catalyst, chiral ligand | Fused bicyclic urea | - | 6–12:1 | scispace.com |

Stereoselective Mannich Additions

The Mannich reaction, a three-component condensation involving an amine, a carbonyl compound, and an active hydrogen compound, is a classic method for C-C bond formation. Stereoselective variants of this reaction have been instrumental in setting key stereocenters in the synthesis of batzelladine alkaloids.

In the synthesis of (+)-batzelladine B, a highly diastereoselective Mannich addition was employed to create the β-aminoester moiety of the target molecule. nih.gov The reaction of a lithium enolate, generated from a suitable ester, with a sulfinimine provided the desired product in high yield and as a single detectable C-2 stereoisomer. nih.gov This established a crucial stereocenter that was carried through the subsequent synthetic steps.

Similarly, the asymmetric Mannich reaction of a sulfinyl imine was a key step in the synthesis of the γ-aminoalkene precursor required for the palladium-catalyzed carboamination sequence in the total synthesis of (+)-merobatzelladine B. nih.gov This highlights the synergy between different synthetic methodologies in achieving the construction of complex natural products.

Total Synthesis Efforts Towards Batzelladine Family Members Relevant to this compound Structural Complexity

The total synthesis of various batzelladine family members has provided a wealth of knowledge and a toolbox of synthetic strategies applicable to the more complex structure of this compound. These efforts have tackled challenges such as the construction of the tricyclic guanidine core and the stereocontrolled installation of multiple stereocenters.

Early approaches to the batzelladine core often relied on strategies like the tethered Biginelli condensation. mdpi.com This method was successfully used in the first enantioselective total synthesis of batzelladine D. mdpi.com Later, a [4+2] annulation of vinyl carbodiimides with N-alkyl imines was developed, providing a convergent route to the polycyclic guanidine cores of both (-)-batzelladine D and (+)-batzelladine A. acs.orgnih.govorganic-chemistry.org

More recent syntheses have explored innovative disconnections. For example, a concise synthesis of (+)-batzelladine B was achieved using simple pyrrole-based starting materials. nih.govthieme-connect.com This approach utilized a formal [4+3] cycloaddition to construct the dehydrotropane core, demonstrating the power of using aromatic precursors to streamline the synthesis of saturated nitrogen heterocycles. nih.gov

A stereodivergent route to (±)-batzelladine D, (+)-batzelladine D, and (−)-batzelladine D has also been reported, which allowed for the first exploration of their antimicrobial activity. nih.gov This synthesis featured a key bicyclic β-lactam intermediate that controlled the stereochemistry of the pyrrolidine ring and served as an activated precursor for side-chain installation. nih.gov

The synthesis of batzelladine F also required the development of specific strategies. The structure was assembled using two tethered Biginelli condensations, with the second one also serving to couple the two tricyclic guanidine fragments. acs.org

Synthesis of this compound Analogs and Derivatives for Structure-Activity Probing

The synthesis of analogs and derivatives of this compound is crucial for understanding the relationship between its structure and biological activity (Structure-Activity Relationship, SAR). This knowledge can guide the design of more potent and selective therapeutic agents.

Rational Design of this compound Congeners with Modified Features

The rational design of batzelladine congeners involves systematically modifying specific structural features of the natural product and evaluating the impact on its biological profile. This can include altering the length and functionality of side chains, changing the stereochemistry of stereocenters, and modifying the core heterocyclic scaffold.

For example, a library of 28 batzelladine congeners was synthesized to probe the SAR for inhibition of HIV-1 envelope-mediated cell-cell fusion. nih.gov These studies have provided valuable insights into the structural requirements for antiviral activity.

In another study, fifty analogs of batzelladine K were synthesized and evaluated for a range of biological activities, including antimalarial, antileishmanial, and antimicrobial effects. nih.gov This work identified analogs with potent activity, such as those with nonyl substitutions showing significant antileishmanial properties. nih.gov The replacement of the pyrrolidine ring in the tricyclic core with a piperidine ring was also explored to understand the role of the core structure in biological activity. nih.gov

Exploration of Simplified Synthetic Access to Active Scaffolds

A key aspect of developing batzelladine-based therapeutics is the ability to produce them and their analogs in a practical and efficient manner. Therefore, significant effort has been dedicated to exploring simplified synthetic routes to the active scaffolds.

The development of modular synthetic strategies is paramount. A concise synthesis of batzelladine D, for instance, was achieved in just 8-12 steps from readily available starting materials, enabling the generation of various stereochemical analogs for biological testing. nih.gov This modularity allows for the rapid generation of a diverse set of compounds for SAR studies.

The use of biomimetic approaches has also been explored. The total synthesis of (±)-batzelladine K was accomplished using a biomimetic strategy, which was then extended to the synthesis of a library of tricyclic guanidine analogs. researchgate.net

Furthermore, the development of novel synthetic methods that streamline the construction of the core structure is an ongoing area of research. The aforementioned palladium-catalyzed carboamination and [4+2] annulation reactions are prime examples of how methodological advancements can lead to more efficient access to these complex molecules. mdpi.comscispace.com The ultimate goal is to develop synthetic routes that are not only efficient but also amenable to scale-up for potential future development.

Structure Activity Relationship Sar Studies of Batzelladine H

Elucidation of Key Structural Determinants for Biological Potency

A systematic analysis of Batzelladine H and its analogs has revealed that specific structural motifs are critical for its biological activity. These include the fused tricyclic guanidinic moieties, the ester linkage and the length of the connecting spacer, the position of the N-hydroxyl functionality, and the degree of unsaturation within the guanidine (B92328) system. nih.govmdpi.com

This compound features two tricyclic guanidine systems connected by an ester linkage and a spacer chain. mdpi.com The ester functionality and the length of this connecting spacer have been shown to be important determinants of biological activity. nih.govmdpi.com The ester group can act as a hydrogen bond acceptor and its hydrolysis can potentially lead to the release of the active components. The length of the spacer chain influences the distance and relative orientation of the two guanidinic moieties, which is critical for optimal interaction with the target protein. nih.govmdpi.com Studies on various batzelladine analogs have demonstrated that variations in the spacer length can significantly impact biological potency. nih.gov

The position of the N-hydroxyl functionality on the guanidine core is another critical factor influencing the biological activity of this compound. nih.govmdpi.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target. The specific location of this functional group can dictate the geometry of these interactions. SAR studies have indicated that the precise positioning of the N-hydroxyl group is crucial for potent biological effects, and even minor changes in its location can lead to a significant loss of activity. nih.govmdpi.com

The degree of unsaturation within the tricyclic guanidine system of this compound also plays a role in modulating its biological activity. nih.govmdpi.com The presence of double bonds can affect the planarity and electronic properties of the guanidine core, which in turn can influence its interaction with target molecules. Comparative studies of batzelladines with varying degrees of unsaturation have shown that this feature can fine-tune the biological potency, suggesting that a specific level of unsaturation is optimal for activity against certain targets. mdpi.com

Computational Approaches in SAR Analysis and Ligand-Target Interactions

In recent years, computational methods have become an indispensable tool in the SAR analysis of natural products like this compound. These in silico approaches provide valuable insights into the molecular basis of their biological activity and can guide the rational design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific target protein. nih.gov This method has been successfully applied to study the interaction of this compound with various biological targets, such as the main protease (Mpro) of SARS-CoV-2. nih.gov These simulations can predict the binding affinity, typically expressed as a binding energy value, and identify the key amino acid residues involved in the interaction.

For instance, molecular docking studies of this compound with SARS-CoV-2 Mpro revealed a strong binding affinity. nih.gov The simulations identified specific hydrophobic and hydrogen bonding interactions between this compound and the active site residues of the enzyme. nih.gov The predicted binding energies from these simulations often correlate well with experimentally determined biological activities, making molecular docking a valuable tool for virtual screening and lead optimization.

| Compound | Average Binding Energy (kcal/mol) |

|---|---|

| This compound | -7.12 ± 0.60 |

| Batzelladine I | -6.98 ± 0.45 |

| Batzelladine F | -6.85 ± 0.32 |

| Batzelladine G | -6.77 ± 0.28 |

| O6K (Positive Control) | -7.36 ± 0.34 |

| N3 (Positive Control) | -6.36 ± 0.31 |

| Residue | Interaction Type |

|---|---|

| THR25 | Hydrogen Bond |

| CYS44 | Hydrogen Bond |

| MET49 | Hydrophobic |

| ASN142 | Hydrogen Bond |

| CYS145 | Hydrophobic |

| MET165 | Hydrophobic |

| GLU166 | Hydrogen Bond |

| HIS172 | Hydrophobic |

| GLN189 | Hydrogen Bond |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations have been employed to investigate the thermodynamic stability and binding interactions of this compound with protein targets. A notable study focused on its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. frontiersin.org In this research, this compound was identified as a promising candidate through molecular docking, and its stability within the Mpro binding pocket was further assessed using 100-nanosecond MD simulations. frontiersin.org

The simulations revealed that the this compound-Mpro complex exhibited excellent stability throughout the 100 ns timeframe. frontiersin.org To quantify the binding affinity and identify key interacting residues, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were performed. The analysis yielded a total binding energy of -24.21 ± 6.32 kcal/mol for the this compound-Mpro complex. nih.gov

Further decomposition of the binding energy highlighted the specific amino acid residues that contributed significantly to the stability of the complex. The residues M165, H172, L167, and F304 were found to moderately contribute to the binding of this compound to Mpro, with individual binding energy values of -0.87, -0.75, -0.67, and -0.47 kcal/mol, respectively. frontiersin.org These residues are located near the active site, and their interactions help to secure the ligand within the binding pocket. frontiersin.org Conversely, the residue S302 was found to have a negative contribution to binding, with a positive binding energy value of +1.85 kcal/mol. nih.gov These computational findings underscore the favorable and stable interaction between this compound and the SARS-CoV-2 Mpro, suggesting it is a promising scaffold for further investigation. frontiersin.orgnih.gov

| Amino Acid Residue | Binding Energy Contribution (kcal/mol) |

|---|---|

| M165 | -0.87 |

| H172 | -0.75 |

| L167 | -0.67 |

| F304 | -0.47 |

| S302 | +1.85 |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

As of the current literature, specific Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models focused exclusively on this compound have not been reported. However, 3D-QSAR studies have been successfully applied to analogs of other batzelladine family members, such as Batzelladine K, to elucidate the structural requirements for their biological activities. frontiersin.orgnih.govnih.gov

3D-QSAR is a computational chemistry method used to establish a quantitative relationship between the three-dimensional properties of a set of molecules and their biological activities. nih.govmdpi.com This technique generates a predictive model by aligning the structures of a series of compounds and analyzing their steric and electrostatic fields. nih.gov The resulting models, often visualized as contour maps, highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For this compound, a future 3D-QSAR study would involve synthesizing a series of analogs with systematic modifications and correlating their measured biological activities with computed molecular fields. Such a model could provide invaluable insights for designing new derivatives with enhanced potency and selectivity.

Comparative SAR Analyses Across Batzelladine Subfamilies

The batzelladine alkaloids encompass a diverse family of marine natural products with a range of biological activities. Structure-activity relationship analyses across these subfamilies reveal that specific structural features are critical for their function, and this compound possesses a unique combination of these features. mdpi.com

Key structural elements that influence the bioactivity of batzelladines include the fused tricyclic guanidinic moieties, the degree of unsaturation in these rings, the length and composition of the side chain linking the guanidinic fragments, and the position of functionalities like hydroxyl groups. frontiersin.orgmdpi.com

For instance, in the context of anti-HIV activity, Batzelladines A and B were found to be potent inhibitors of the gp120-CD4 interaction, whereas Batzelladine D was inactive. This difference is attributed to the more complex guanidine-containing side chains in Batzelladines A and B compared to the simpler side chain of Batzelladine D, highlighting the crucial role of the side chain in this specific biological activity.

In studies against the SARS-CoV-2 main protease (Mpro), this compound and its close analog Batzelladine I were identified as the most promising inhibitors among a library of 15 batzelladine alkaloids. mdpi.com This suggests that the specific structural arrangement of this compound, including its side chain length and the features of its tricyclic cores, is particularly well-suited for binding to the Mpro active site. frontiersin.org In contrast, Batzelladine K showed a significantly lower binding affinity for Mpro. frontiersin.org

Furthermore, this compound and I, along with F and G, have demonstrated moderate immunosuppressive activity by inhibiting p56lck-CD4 dissociation. mdpi.com This activity profile is distinct from other members like Batzelladine L, which has shown potent activity against Mycobacterium tuberculosis and leishmania. mdpi.com These variations underscore how subtle changes in the batzelladine scaffold, such as the degree of unsaturation in the tricyclic system or the length of the alkyl spacer in the side chain, can lead to significant differences in biological targets and potency. mdpi.com

| Compound | Reported Biological Activity | Key Structural Feature/Difference |

|---|---|---|

| Batzelladine A/B | Anti-HIV (gp120-CD4 inhibition) | Complex guanidine-containing side chains |

| Batzelladine D | Inactive in gp120-CD4 inhibition assay | Simpler 4-guanidinobutyl side chain |

| Batzelladine F/G | Immunosuppression (p56lck-CD4 dissociation) | Unique ester linkage connecting two tricyclic guanidines |

| This compound | SARS-CoV-2 Mpro Inhibition, Immunosuppression | Specific side chain length and tricyclic core features |

| Batzelladine I | SARS-CoV-2 Mpro Inhibition, Immunosuppression | Structurally very similar to this compound |

| Batzelladine K | Low binding affinity for SARS-CoV-2 Mpro | Contains only a single tricyclic guanidine core |

| Batzelladine L | Anti-mycobacterial, Anti-leishmanial | Distinct side chain and/or core modifications |

Preclinical Pharmacological Spectrum and Mechanistic Investigations of Batzelladine H

Antiviral Activities and Associated Molecular Targets

The unique structural architecture of batzelladine alkaloids has prompted investigations into their antiviral properties. While the broader family of batzelladines has shown a range of antiviral activities, research on Batzelladine H has highlighted its potential against specific viral targets through distinct mechanisms.

Inhibition of Viral Entry Mechanisms (e.g., HIV-1 gp120-CD4 Binding)

The initial step of HIV-1 infection involves the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host T-cells. Certain batzelladine compounds have been identified as inhibitors of this critical interaction. Notably, Batzelladines A and B were among the first low-molecular-weight natural products demonstrated to inhibit the gp120-CD4 binding process mdpi.com. This activity is thought to be associated with the presence of multiple guanidine (B92328) moieties within their structures mdpi.com. While direct experimental data quantifying the inhibitory concentration (IC50) of this compound on gp120-CD4 binding is not extensively detailed in the available literature, the established anti-HIV activity of its close analogs underscores the potential of this structural class to interfere with viral entry. Synthetic analogs of Batzelladine F, a structurally related compound, have been shown to inhibit HIV-1 envelope-mediated cell-cell fusion with IC50 values in the low micromolar range, further supporting the therapeutic potential of the batzelladine scaffold against HIV-1 acs.orgnih.gov.

Targeting Viral Proteases (e.g., SARS-CoV-2 Main Protease, Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Computational studies have identified this compound as a promising inhibitor of SARS-CoV-2 Mpro nih.govnih.gov. Through molecular docking and molecular dynamics simulations, this compound has demonstrated the potential for stable and favorable interactions within the active site of the protease nih.gov. These in silico analyses have predicted significant binding affinities, suggesting that this compound could effectively disrupt the function of this key viral enzyme.

Table 1: Computational Analysis of this compound Binding to SARS-CoV-2 Mpro

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | -7.12 ± 0.60 | M165, H172, L167, F304 |

The predicted binding energy of this compound to SARS-CoV-2 Mpro is comparable to that of known native ligands, highlighting its potential as a scaffold for the development of novel anti-COVID-19 therapeutics mdpi.comresearchgate.net. Further in vitro and in vivo studies are necessary to validate these computational findings.

Broader Antiviral Spectrum of Batzelladine Analogs

The antiviral activity of the batzelladine family is not limited to HIV and coronaviruses. Various natural and synthetic batzelladine analogs have demonstrated a broad spectrum of activity against several other viruses nih.gov. For instance, Norbatzelladine L has been reported to possess anti-herpes simplex virus type 1 (HSV-1) activity nih.gov. This suggests that the core tricyclic guanidine structure of batzelladines could serve as a versatile pharmacophore for the development of a wide range of antiviral agents. The specific antiviral profile of this compound beyond HIV and SARS-CoV-2 remains an area for future investigation.

Immunomodulatory Effects and Cellular Pathways

In addition to its antiviral properties, this compound has been implicated in the modulation of host immune responses. This activity is primarily attributed to its ability to interfere with key protein-protein interactions within immune cells.

Modulation of Protein Kinase p56lck-CD4 Dissociation

The protein tyrosine kinase p56lck plays a critical role in T-cell activation through its association with the CD4 co-receptor. The dissociation of this p56lck-CD4 complex is a mechanism for modulating T-cell signaling. A mixture of Batzelladines H and I, along with Batzelladines F and G, has been shown to induce the dissociation of the p56lck-CD4 complex at micromolar concentrations mdpi.comfigshare.com. This activity suggests that this compound can interfere with the signaling cascade that leads to T-cell activation, thereby exerting an immunosuppressive effect.

Table 2: Immunomodulatory Activity of Batzelladine Compounds

| Compound(s) | Molecular Target | Observed Effect |

|---|---|---|

| Batzelladine F, G, and a mixture of H + I | p56lck-CD4 Complex | Induction of dissociation |

Implications for Autoimmune Disease Research

The ability of this compound to induce the dissociation of the p56lck-CD4 complex carries significant implications for the research and potential treatment of autoimmune diseases mdpi.com. In many autoimmune disorders, aberrant T-cell activation leads to an attack on the body's own tissues. By disrupting the initial stages of T-cell signaling, compounds like this compound could potentially dampen this harmful immune response. This mechanism of action has been postulated as potentially beneficial in conditions such as adjuvant-induced arthritis, murine lupus, and allergic encephalomyelitis mdpi.comresearchgate.net. The investigation of batzelladine alkaloids as therapeutic leads for autoimmune diseases is an emerging area of research nih.govmdpi.comnih.gov.

Antiproliferative Activities and Cellular Mechanisms in Cancer Models

The preclinical evaluation of marine natural products has unveiled a plethora of compounds with significant potential in oncology. Within the diverse family of batzelladine alkaloids, various members have been investigated for their anticancer properties. However, a focused review of the scientific literature reveals a notable absence of specific experimental data for this compound in the context of its antiproliferative and cellular mechanisms in cancer models.

Cytotoxic Activity in Various Human Cancer Cell Lines

A comprehensive search of published studies indicates a lack of specific data on the cytotoxic activity of isolated this compound against various human cancer cell lines. While research has been conducted on other analogues within the batzelladine family, demonstrating a range of cytotoxic effects, these findings cannot be directly extrapolated to this compound. nih.govmalariaworld.orgnih.govresearchgate.net Consequently, there is no available data to construct a table of IC50 values or to detail the spectrum of cancer cell lines susceptible to this compound.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

The mechanisms by which cytotoxic agents exert their effects often involve the induction of programmed cell death pathways, such as apoptosis and autophagy. For some batzelladine compounds, like Batzelladines O and P, studies have detailed their ability to induce apoptosis, evidenced by caspase-3 and PARP cleavage, as well as to trigger a pro-survival autophagic response in cancer cells. nih.gov However, there are no specific studies to date that have investigated or reported on the ability of this compound to induce either apoptotic or autophagic pathways in cancer cells. Therefore, its role in modulating these critical cellular processes remains uncharacterized.

Antimicrobial and Antiparasitic Efficacy

Marine sponges are a rich source of secondary metabolites with a wide range of bioactive properties, including antimicrobial and antiparasitic activities. While the batzelladine class of alkaloids has shown promise in this area, specific data for this compound is largely unavailable.

Activity Against Bacterial Pathogens (e.g., Mycobacterium species)

There is a pressing need for novel antibacterial agents, particularly those effective against resilient pathogens like Mycobacterium tuberculosis. Research into the batzelladine family has identified compounds such as Batzelladine L that exhibit potent activity against Mycobacterium intracellulare and Mycobacterium tuberculosis. researchgate.net However, a dedicated investigation into the antibacterial spectrum of this compound, including its efficacy against Mycobacterium species, has not been reported in the available scientific literature.

Efficacy Against Protozoal Parasites (e.g., Leishmania spp., Trypanosoma cruzi, Plasmodium falciparum)

Protozoal infections caused by parasites such as Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum represent a significant global health burden. The search for new antiparasitic agents has led to the exploration of various marine natural products. Within the batzelladine family, compounds like Batzelladine F and Batzelladine L have demonstrated notable antiplasmodial activity. malariaworld.org Despite the recognized antiparasitic potential of this chemical class, there are currently no specific published studies detailing the efficacy of this compound against Leishmania spp., Trypanosoma cruzi, or Plasmodium falciparum.

Mechanisms of Antiparasitic Action: Membrane Permeability and Mitochondrial Disruption

Detailed experimental studies elucidating the specific mechanisms of antiparasitic action for this compound, particularly concerning its effects on parasite membrane permeability and mitochondrial function, are not extensively documented in the current scientific literature. While the broader family of batzelladine alkaloids, isolated from marine sponges, has demonstrated a range of biological activities including antiparasitic effects, the precise mode of action for many individual compounds, including this compound, remains an area for further investigation. nih.govnih.gov

Research into other guanidine-containing marine alkaloids has sometimes pointed towards mechanisms involving the disruption of cellular and mitochondrial membranes. nih.gov For instance, studies on certain bicyclic guanidine alkaloids have shown that they can induce mitochondrial membrane permeabilization in cancer cells, leading to apoptosis. nih.gov However, it is crucial to note that these findings are not specific to this compound and relate to different compounds and cell types. The hypothesis that batzelladines may act on parasites through the generation of reactive oxygen species has also been proposed for other analogues like Batzelladine F. nih.gov Specific research to confirm whether this compound acts via similar pathways, such as altering membrane integrity or disrupting the mitochondrial electron transport chain in parasites, has not been found.

Antifungal Activity and Reversal of Multidrug Resistance (e.g., Pdr5p Transporter Inhibition)

Currently, there is a lack of specific data on the antifungal properties of this compound and its potential role in reversing multidrug resistance through mechanisms like the inhibition of the Pdr5p transporter. Investigations into other members of the batzelladine family have shown promising results in this area. For example, Batzelladine D and Norbatzelladine L have been reported to inhibit the Pdr5p transporter in Saccharomyces cerevisiae. mdpi.comqosbioiqsc.blog This inhibition chemosensitizes the yeast to antifungal drugs like fluconazole, effectively reversing the multidrug resistance phenotype mediated by this efflux pump. qosbioiqsc.blog

The Pdr5p transporter is an ATP-binding cassette (ABC) transporter that plays a significant role in fungal drug resistance by actively pumping out xenobiotics from the cell. qosbioiqsc.blognih.gov The inhibition of this transporter by compounds like Batzelladine D suggests a potential mechanism for overcoming resistance in pathogenic fungi. qosbioiqsc.blognih.gov However, similar studies have not been reported for this compound. Therefore, its activity as an antifungal agent or as an inhibitor of multidrug resistance transporters like Pdr5p remains unconfirmed.

Chemical Biology Applications and Future Research Directions

Development of Batzelladine H-Based Molecular Probes for Target Elucidation

The distinct biological activities of this compound are predicated on its interaction with specific cellular targets. Identifying these targets is crucial to understanding its mechanism of action and for its development as a therapeutic lead or a chemical tool. While this compound has been identified as an inhibitor of certain protein-protein interactions, the creation of dedicated molecular probes from its scaffold represents a critical next step for definitively elucidating its molecular targets. mdpi.com

The development of such probes would likely involve the strategic chemical modification of the this compound structure to incorporate reporter tags. These could include:

Affinity tags , such as biotin, which would allow for the isolation of this compound-protein complexes from cell lysates using affinity chromatography for subsequent identification by mass spectrometry. drughunter.com

Photo-reactive groups to create photoaffinity labels. drughunter.com Upon exposure to UV light, these probes would covalently bind to their target proteins, enabling more robust identification.

Fluorescent dyes to visualize the subcellular localization of this compound and its targets through advanced microscopy techniques.

These molecular probes would be invaluable tools to confirm direct binding to predicted targets, such as the SARS-CoV-2 main protease and components of the p56lck-CD4 signaling complex, and to uncover previously unknown off-target interactions, providing a comprehensive map of its cellular interactome. mdpi.comnih.gov

Investigation of Novel Biological Pathways and Interactions Modulated by this compound

Research has demonstrated that this compound and its close structural relatives modulate important biological processes, primarily in the realms of immunology and virology. mdpi.comnih.gov A key reported activity of this compound, in conjunction with Batzelladine I, is its ability to induce the dissociation of the p56lck-CD4 complex, a critical interaction in T-cell activation. mdpi.com This immunosuppressive activity suggests its potential in modulating cellular signaling pathways related to autoimmune diseases. mdpi.com

Furthermore, the broader batzelladine family is known for its antiviral properties, notably the inhibition of HIV entry by preventing the binding of the viral envelope protein gp120 to the CD4 receptor on host cells. mdpi.comnih.gov More recent computational studies have identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.comnih.gov This suggests that this compound may interfere with viral maturation and propagation pathways.

While direct studies on this compound are emerging, research on other batzelladines, such as Batzelladine O and P, has shown induction of apoptosis and autophagy in cancer cells. nih.govresearchgate.net This indicates that the batzelladine scaffold may have the capacity to engage with and modulate programmed cell death and cellular recycling pathways. Future research will need to specifically investigate whether this compound itself can trigger these pathways and identify the upstream sensors and downstream effectors involved.

| Compound Family | Identified Molecular Interaction / Target | Potential Biological Pathway Modulation |

| This compound / I | Inhibition of p56lck-CD4 dissociation mdpi.com | T-cell receptor signaling, Immunosuppression |

| This compound | Predicted inhibition of SARS-CoV-2 Mpro mdpi.comnih.gov | Viral replication and polyprotein processing |

| Batzelladines A / B | Inhibition of HIV gp120-CD4 binding mdpi.comnih.gov | HIV entry and infection |

| Batzelladines O / P | Induction of caspase-3 and PARP cleavage nih.govresearchgate.net | Apoptosis, Cancer cell cytotoxicity |

Advanced Methodologies for this compound Research

Progress in understanding the complex biology of this compound is heavily reliant on the application of modern research methodologies. Chemoinformatic and high-throughput screening approaches are accelerating the discovery of its activities, while advanced analytical techniques are crucial for detailed mechanistic studies.

High-Throughput Screening and Chemoinformatic Approaches

The limited availability of this compound from natural sources makes large-scale screening challenging. ontosight.ai However, high-throughput screening (HTS) has been effectively utilized to evaluate synthetic libraries of batzelladine analogues, enabling the exploration of structure-activity relationships (SAR) for activities such as the inhibition of HIV-1 envelope-mediated cell fusion. nih.gov This approach allows for the rapid assessment of how modifications to the core structure impact biological function, guiding the design of more potent and selective compounds.

Chemoinformatic approaches have proven particularly valuable in hypothesizing new applications for this compound. nih.gov Extensive in silico studies, including molecular docking and molecular dynamics (MD) simulations, were instrumental in identifying this compound as a potent potential inhibitor of the SARS-CoV-2 main protease. mdpi.comnih.gov These computational methods predict the binding affinity and stability of the compound within the enzyme's active site, providing a strong rationale for pursuing experimental validation. nih.gov

| Chemoinformatic Method | Application to this compound Research | Key Findings |

| Molecular Docking | Prediction of binding to SARS-CoV-2 Mpro nih.gov | Identified this compound as a top candidate with favorable binding energy. |

| Molecular Dynamics (MD) | Assessment of the stability of the this compound-Mpro complex nih.gov | Showed excellent stability of the complex over 100 ns simulations. |

| SAR Studies | Elucidation of structural features for Mpro inhibition nih.gov | Highlighted the importance of the tricyclic guanidinic parts, degree of unsaturation, and side chain length for activity. |

Application of Advanced Analytical Techniques in Mechanistic Studies

A suite of advanced analytical techniques is essential for both the structural confirmation and the mechanistic investigation of this compound and its analogues. High-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopy techniques, including COSY, HSQC, and HMBC, are fundamental for elucidating the complex three-dimensional structures of these alkaloids. nih.govnih.gov

For mechanistic studies, these techniques are complemented by biochemical and cell-based assays. For instance, affinity chromatography using immobilized target proteins, such as CD4, has been successfully used to confirm the binding of other batzelladines like A and D, a technique directly applicable to validating this compound's targets. researchgate.net Furthermore, Western blotting is a key technique for investigating downstream cellular events. Studies on related batzelladines have used this method to detect the cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis, thereby providing insight into the compound's mode of cytotoxic action. nih.govresearchgate.net

Perspectives on this compound in Translational Research and Chemical Biology Tool Development

This compound stands out as a promising natural product with significant potential for both translational research and the development of novel chemical biology tools. dndi.org Its unique polycyclic guanidinium (B1211019) scaffold and demonstrated ability to disrupt specific protein-protein interactions make it an attractive starting point for drug discovery programs, particularly in virology and immunology. mdpi.comnih.gov The preclinical evidence suggesting activity against HIV and SARS-CoV-2 positions this compound as a valuable lead compound for the development of new antiviral agents. mdpi.comnih.gov

The primary challenge for the advancement of this compound is its low natural abundance. ontosight.ai Therefore, progress in its total synthesis and the development of modular synthetic routes are critical. chemrxiv.org Successful synthetic strategies will not only provide the necessary quantities for advanced preclinical testing but also enable the creation of focused libraries of analogues. These libraries can be used to optimize activity, improve pharmacokinetic properties, and reduce potential toxicity.

As a chemical biology tool, this compound and its derivatives can be used to probe complex biological systems. Its specific immunomodulatory and antiviral effects allow it to be used to dissect signaling pathways and viral replication mechanisms. The development of this compound-based molecular probes will further enhance its utility, enabling precise target identification and validation, and contributing to a deeper understanding of cellular biology. scispace.com The journey from a rare marine natural product to a valuable research tool and potential therapeutic underscores the importance of integrating natural product chemistry with modern chemical biology.

Q & A

What spectroscopic and chromatographic techniques are essential for characterizing Batzelladine H’s structure?

Category : Basic Research Question

Answer :

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR identifies functional groups and spatial arrangements, while HRMS confirms molecular formula. X-ray crystallography provides absolute stereochemical configuration. For purity validation, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is critical. Researchers must cross-validate results with synthetic analogs or databases to minimize misassignment .

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Category : Advanced Research Question (Data Contradiction Analysis)

Answer :

Discrepancies often arise from variability in experimental conditions (e.g., cell line selection, assay protocols, compound purity). To address this:

- Standardize assays : Use established cell lines (e.g., NIH/3T3 for cytotoxicity) and controls (e.g., doxorubicin for comparison).

- Replicate experiments : Perform triplicate measurements with statistical analysis (ANOVA, p-value thresholds) to confirm reproducibility.

- Report purity : Specify HPLC retention times and spectral data to rule out impurities affecting bioactivity .

What experimental strategies are effective for the total synthesis of this compound?

Category : Advanced Research Question (Synthetic Methodology)

Answer :

Retrosynthetic analysis should focus on constructing the tricyclic guanidine core and stereoselective introduction of substituents. Key steps include:

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for guanidine moieties to prevent side reactions.

- Asymmetric catalysis : Employ Sharpless epoxidation or Evans auxiliaries to control stereochemistry.

- Characterization : Validate intermediates via NMR and HRMS at each stage to ensure fidelity .

How should researchers design experiments to study this compound’s mechanism of action against viral targets?

Category : Advanced Research Question (Mechanistic Studies)

Answer :

- Target identification : Use surface plasmon resonance (SPR) or affinity chromatography to screen for protein binding partners.

- Inhibition assays : Perform time-dependent enzymatic assays (e.g., protease inhibition) with IC₅₀ calculations.

- Computational docking : Validate binding modes using AutoDock Vina or Schrödinger Suite, followed by molecular dynamics (MD) simulations to assess stability .

What methodologies ensure reliable quantification of this compound in complex biological matrices?

Category : Advanced Research Question (Analytical Chemistry)

Answer :

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

- Quantitative analysis : Employ LC-MS/MS with deuterated internal standards (e.g., this compound-d₆) to correct for matrix effects.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), recovery (>85%), and limit of detection (LOD < 1 ng/mL) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Category : Advanced Research Question (Medicinal Chemistry)

Answer :

- Analog synthesis : Modify the guanidine core or side chains via regioselective alkylation.

- Bioassay panels : Test analogs against a range of targets (e.g., HIV integrase, malaria parasites) to identify critical pharmacophores.

- Computational QSAR : Use Schrödinger’s QikProp to correlate molecular descriptors (logP, polar surface area) with activity .

What ethical and safety protocols are critical when handling this compound in vitro and in vivo?

Category : Basic Research Question (Experimental Design)

Answer :

- Toxicity screening : Pre-test compounds in zebrafish embryos or invertebrate models (e.g., Artemia salina) to estimate LD₅₀.

- Biosafety compliance : Adhere to NIH BSL-2 guidelines for handling bioactive natural products.

- Ethical review : Submit protocols to institutional animal care committees (IACUC) for approval before murine studies .

How can researchers validate the stability of this compound under physiological conditions?

Category : Advanced Research Question (Pharmaceutical Profiling)

Answer :

- pH stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C for 24 hours.

- Metabolic stability : Use liver microsomes (human or murine) to assess cytochrome P450-mediated degradation.

- Analytical monitoring : Track degradation via LC-MS and quantify half-life (t½) .

What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Category : Advanced Research Question (Data Analysis)

Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- Error propagation : Use Monte Carlo simulations to estimate uncertainty in IC₅₀ values.

- Multivariate analysis : Apply principal component analysis (PCA) to correlate bioactivity with structural features .

How can researchers integrate multi-omics data to explore this compound’s biosynthetic pathway?

Category : Advanced Research Question (Systems Biology)

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.